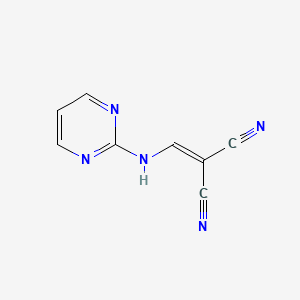
((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile, also known as PMDC, is an organic compound with a unique structure and properties. It has been studied for its potential applications in drug design, material science, and biochemistry. PMDC has been found to have numerous potential benefits for researchers in the laboratory setting, including its ability to act as a catalyst, its stability, and its ability to form complexes with other molecules.
Mécanisme D'action
The mechanism of action of ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile is not yet fully understood. However, it is believed to act as an electron donor or acceptor, depending on the reaction conditions. It is also believed to interact with other molecules, such as proteins, to form complexes. These complexes are then able to interact with other molecules in the environment, such as drugs and enzymes, in order to produce a desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile are still being studied. However, it has been found to have a number of potential benefits. For example, ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile has been found to increase the solubility of drugs, allowing them to be more readily absorbed by the body. It has also been found to have anti-inflammatory and antioxidant properties, as well as the ability to act as an enzyme inhibitor.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile in laboratory experiments is its stability. ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile is very stable and is not easily degraded by heat or light. This makes it ideal for use in long-term experiments. Additionally, ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile is relatively non-toxic, making it safe for use in laboratory settings. One limitation of using ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile in laboratory experiments is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
The potential applications of ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile are still being explored and there are many potential future directions for research. Some potential future directions for ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile research include the development of new drug delivery systems, the investigation of its effects on cell signaling pathways, and the exploration of its potential use in the treatment of various diseases. Additionally, further research into the biochemical and physiological effects of ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile could lead to a better understanding of its mechanism of action and potential applications.
Méthodes De Synthèse
((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile can be synthesized in a number of ways. The most common methods involve the use of a variety of reagents, such as sodium hydride, sodium amide, or lithium diisopropylamide. These reagents are typically used in conjunction with a variety of organic solvents, such as dimethylformamide or dimethyl sulfoxide. The reaction is typically conducted at a temperature of around 70°C and the resulting product is a white crystalline solid.
Applications De Recherche Scientifique
((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile has been studied for its potential applications in drug design, material science, and biochemistry. In drug design, ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile has been found to be a useful tool in the design of new drugs and drug delivery systems. It has also been used to study the interactions between drugs and their receptors. In material science, ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile has been used to study the properties of polymers and other materials. In biochemistry, ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile has been used to study the structure and function of proteins, enzymes, and other macromolecules.
Propriétés
IUPAC Name |
2-[(pyrimidin-2-ylamino)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5/c9-4-7(5-10)6-13-8-11-2-1-3-12-8/h1-3,6H,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEZIALVUKHJGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














